molecular formula C13H14Cl3N7O4 B1665131 Apcin CAS No. 300815-04-7

Apcin

Numéro de catalogue: B1665131
Numéro CAS: 300815-04-7
Poids moléculaire: 438.6 g/mol
Clé InChI: ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Apcin a une large gamme d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant à la protéine Cdc20, un coactivateur du complexe promoteur de l'anaphase/cyclosome. En se liant à Cdc20, this compound empêche la reconnaissance des substrats par le complexe promoteur de l'anaphase/cyclosome, inhibant ainsi son activité de ligase ubiquitine-protéine. Cette inhibition conduit à la stabilisation des protéines du cycle cellulaire et prolonge la mitose, induisant finalement l'apoptose dans les cellules cancéreuses .

Composés similaires :

Unicité d'this compound : this compound est unique en raison de sa liaison spécifique à la protéine Cdc20 et de sa capacité à inhiber de manière compétitive le complexe promoteur de l'anaphase/cyclosome. Cette spécificité en fait un outil précieux pour étudier le rôle du complexe promoteur de l'anaphase/cyclosome dans les processus cellulaires et son potentiel en tant qu'agent anticancéreux .

Mécanisme D'action

Target of Action

Apcin is a ligand of Cdc20 , a protein that plays a crucial role in the mid-anaphase process of cellular mitosis . Cdc20 is a coactivator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multifunctional ubiquitin-protein ligase . The APC/C targets different substrates for ubiquitylation, thereby regulating a variety of cellular processes such as cell division, differentiation, genome stability, energy metabolism, cell death, autophagy, and carcinogenesis .

Mode of Action

This compound acts as a potent and competitive inhibitor of the APC/C’s E3 ligase activity . It achieves this by binding to Cdc20 and preventing substrate recognition . This competitive inhibition of APC/C-dependent ubiquitylation blocks substrate-mediated Cdc20 loading onto the APC .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS). The UPS plays a critical role in regulating numerous cellular pathways by controlling the abundance, activity, and localization of a vast variety of cellular proteins . This compound, by inhibiting Cdc20, affects the functioning of the APC/C, which is a key player in the UPS .

Result of Action

This compound has been shown to have significant anti-proliferative effects. For instance, it has been found to inhibit the growth of cancer cells . This compound can prolong mitosis, which is a result of its specific binding to the D-box pocket of Cdc20 . In addition, this compound has been found to induce casp

Analyse Biochimique

Biochemical Properties

Apcin plays a crucial role in biochemical reactions by binding to CDC20 and inhibiting its interaction with APC/C. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound interacts with several biomolecules, including CDC20, APC/C, and various substrates targeted for degradation by APC/C. The nature of these interactions involves the binding of this compound to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by causing cell cycle arrest at the metaphase-anaphase transition. This effect is mediated through the inhibition of CDC20, which is essential for the progression of the cell cycle. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of APC/C. For example, in glioblastoma cells, this compound has been shown to increase sensitivity to temozolomide, a chemotherapeutic agent, by promoting apoptosis and inhibiting cell migration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CDC20, which inhibits the interaction between CDC20 and APC/C. This inhibition prevents the ubiquitination and degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound specifically binds to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C. This disruption of the APC/C-CDC20 interaction results in the accumulation of cell cycle regulators, such as cyclins, and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits time-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of this compound in vitro and in vivo have been studied, showing that this compound remains stable under physiological conditions and retains its inhibitory activity over extended periods. Long-term effects of this compound on cellular function include sustained cell cycle arrest and apoptosis, as well as increased sensitivity to chemotherapeutic agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDC20 and APC/C. By inhibiting CDC20, this compound disrupts the normal function of APC/C, leading to the accumulation of cell cycle regulators and the activation of apoptotic pathways. This compound also affects metabolic flux and metabolite levels by altering the degradation of key metabolic enzymes and regulators. These changes in metabolic pathways contribute to the antitumor effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within cells are influenced by its binding to CDC20 and other biomolecules. The transport and distribution of this compound are critical for its therapeutic efficacy, as they determine the concentration of this compound at the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with CDC20 and APC/C. This compound is localized to the cytoplasm, where it binds to CDC20 and inhibits its interaction with APC/C. This localization is essential for this compound’s inhibitory activity, as it allows this compound to effectively disrupt the function of APC/C and induce cell cycle arrest and apoptosis. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Apcin peut être synthétisé par une série de réactions chimiques impliquant la formation de dérivés à base d'uréido. La synthèse implique généralement la réaction de dérivés de purine ou de pyrimidine avec des composés uréido dans des conditions contrôlées .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement des protocoles de synthèse organique standard, garantissant une pureté et un rendement élevés. Le composé est souvent produit sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde (DMSO) à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : Apcin subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues d'this compound avec des groupes fonctionnels modifiés, améliorant leur affinité de liaison et leur activité biologique .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .

Activité Biologique

Apcin is a novel small molecule identified as a potent inhibitor of the cell division cycle protein 20 (Cdc20), a crucial regulator in the anaphase-promoting complex/cyclosome (APC/C) ubiquitin ligase complex. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by inhibiting the interaction between Cdc20 and its substrates, thereby blocking substrate-mediated Cdc20 loading onto the APC. This inhibition disrupts the APC-dependent ubiquitylation process, which is essential for the progression of mitosis. By prolonging mitotic duration, this compound induces cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .

Efficacy in Cancer Cell Lines

Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. Notably, studies have shown that this compound's IC50 values (the concentration required to inhibit cell viability by 50%) range around 300 μM in certain contexts, although modifications to its structure have resulted in derivatives with enhanced potency .

Table 1: IC50 Values of this compound and Its Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231~300Cdc20 inhibition
Compound 20HeLa40Apoptosis induction and G2/M arrest
Compound 27HeLa1Stronger pro-apoptotic effect than this compound
Compound XMDA-MB-468~10Enhanced Cdc20 inhibition

Case Studies and Experimental Findings

  • Triple-Negative Breast Cancer (TNBC) :
    In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), several analogs of this compound demonstrated improved anti-tumor activities compared to this compound itself. These modifications included replacing the pyrimidine group with thiazole-containing groups, resulting in IC50 values significantly lower than that of this compound .
  • Mechanistic Studies :
    Experiments using Annexin V-FITC/PI double-staining fluorescence assays indicated that both this compound and its derivatives induce apoptosis in cancer cells. Specifically, compound 20 was found to block cells in the G2/M phase more effectively than this compound .
  • Cell Cycle Analysis :
    Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in cells arrested at the G2/M phase. For example, after treatment with 150 μM of this compound, approximately 34.87% of cells were found in this phase .

Structural Modifications and Their Impact

Recent studies have focused on synthesizing ureido-based analogs of this compound to enhance its biological activity. These modifications have been shown to significantly increase potency against various cancer cell lines while maintaining specificity towards Cdc20 inhibition .

Propriétés

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-04-7
Record name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apcin
Reactant of Route 2
Reactant of Route 2
Apcin
Reactant of Route 3
Reactant of Route 3
Apcin
Reactant of Route 4
Reactant of Route 4
Apcin
Reactant of Route 5
Reactant of Route 5
Apcin
Reactant of Route 6
Apcin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.